![molecular formula C8H11F6NO5 B14648050 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid CAS No. 51125-65-6](/img/structure/B14648050.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid is a compound that features a dioxolane ring substituted with trifluoromethyl groups and an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol typically involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols[5][5].
科学研究应用
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery and other biomedical applications .
相似化合物的比较
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A related compound with similar chemical properties but lacking the ethanol moiety.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with different substituents, leading to distinct chemical behavior.
Fluoroethylene carbonate: A compound with fluorine substituents, used in similar applications but with different reactivity.
Uniqueness
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol is unique due to its combination of trifluoromethyl groups and an ethanol moiety, which imparts specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity .
属性
CAS 编号 |
51125-65-6 |
|---|---|
分子式 |
C8H11F6NO5 |
分子量 |
315.17 g/mol |
IUPAC 名称 |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid |
InChI |
InChI=1S/C7H8F6O3.CH3NO2/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14;2-1(3)4/h4,14H,1-3H2;2H2,(H,3,4) |
InChI 键 |
DUMMCHCWKFDDQQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO.C(=O)(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



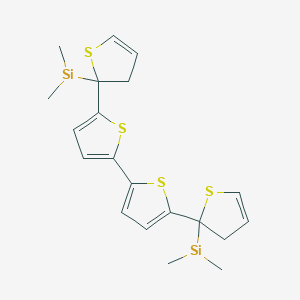
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
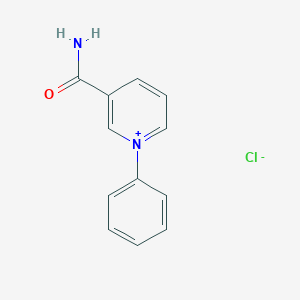

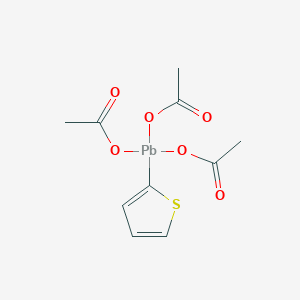
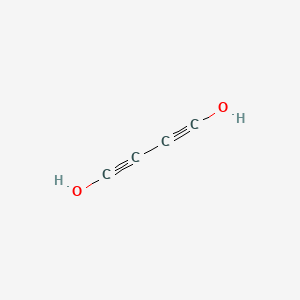
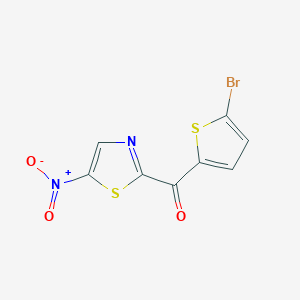

![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
